molecular formula C32H28N2O3 B11613595 ethyl 4-{5-[bis(2-methyl-1H-indol-3-yl)methyl]furan-2-yl}benzoate

ethyl 4-{5-[bis(2-methyl-1H-indol-3-yl)methyl]furan-2-yl}benzoate

Cat. No.: B11613595
M. Wt: 488.6 g/mol
InChI Key: RNABUOQGGZTWMG-UHFFFAOYSA-N
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Description

Ethyl 4-{5-[bis(2-methyl-1H-indol-3-yl)methyl]furan-2-yl}benzoate is a complex organic compound that features a unique structure combining indole, furan, and benzoate moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{5-[bis(2-methyl-1H-indol-3-yl)methyl]furan-2-yl}benzoate typically involves multi-step organic reactions. The process begins with the preparation of the indole derivatives, followed by the formation of the furan ring, and finally, the esterification to form the benzoate ester. Key reagents and catalysts used in these reactions include palladium catalysts, strong acids, and bases .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale organic synthesis techniques, utilizing continuous flow reactors to ensure efficient and scalable production. The use of automated systems and advanced purification techniques such as chromatography would be essential to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{5-[bis(2-methyl-1H-indol-3-yl)methyl]furan-2-yl}benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas, sodium borohydride.

    Substitution reagents: Halogens, alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Ethyl 4-{5-[bis(2-methyl-1H-indol-3-yl)methyl]furan-2-yl}benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-{5-[bis(2-methyl-1H-indol-3-yl)methyl]furan-2-yl}benzoate involves its interaction with specific molecular targets. The indole moieties are known to interact with various enzymes and receptors, potentially inhibiting or activating specific biological pathways. The furan ring may also contribute to the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is its unique combination of indole, furan, and benzoate moieties, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C32H28N2O3

Molecular Weight

488.6 g/mol

IUPAC Name

ethyl 4-[5-[bis(2-methyl-1H-indol-3-yl)methyl]furan-2-yl]benzoate

InChI

InChI=1S/C32H28N2O3/c1-4-36-32(35)22-15-13-21(14-16-22)27-17-18-28(37-27)31(29-19(2)33-25-11-7-5-9-23(25)29)30-20(3)34-26-12-8-6-10-24(26)30/h5-18,31,33-34H,4H2,1-3H3

InChI Key

RNABUOQGGZTWMG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C(C3=C(NC4=CC=CC=C43)C)C5=C(NC6=CC=CC=C65)C

Origin of Product

United States

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